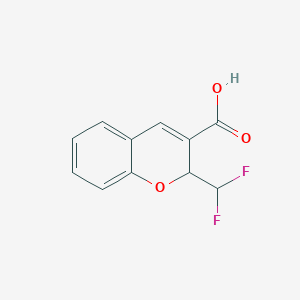

2-(Difluoromethyl)-2H-chromene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has seen significant advances in recent years, with the development of multiple difluoromethylation reagents . The difluoromethyl group is often added to heteroaromatic compounds through Minisci-type radical chemistry .

Chemical Reactions Analysis

Difluoromethylation reactions often involve the transfer of a CF2H group to a carbon atom . This can be achieved through various methods, including metal-based methods and Minisci-type radical chemistry .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications Research in the synthesis and catalytic applications of 2-(Difluoromethyl)-2H-chromene-3-carboxylic acid derivatives highlights their potential in organic synthesis and material science. A study detailed the solvent-controlled and rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids through a novel C-H activation/[3 + 3] annulation cascade, showcasing an innovative approach to accessing chromene derivatives (Zhou et al., 2018). This method allows for efficient and selective construction of structurally complex molecules, which can be useful in drug discovery and material chemistry.

Environmental Chemistry and Degradation Studies In environmental chemistry, this compound and related fluorinated compounds have been studied for their degradation under various conditions. For instance, the stability of fluorotelomer sulfonate, a compound related to fluorinated chromenes, in advanced oxidation processes was investigated to understand its environmental persistence and degradation pathways (Yang et al., 2014). Such studies are crucial for assessing the environmental impact of fluorinated organic compounds and developing methods for their remediation.

Advanced Organic Synthesis Techniques Advanced organic synthesis techniques utilizing this compound derivatives have been explored for the creation of complex molecular structures. A notable example includes the development of a facile and efficient synthetic strategy to 3-((trifluoromethyl)thio)-4H-chromen-4-one, demonstrating the versatility of fluorinated chromene derivatives in organic synthesis (Xiang & Yang, 2014). Such compounds are valuable in pharmaceutical research and material science, where specific structural features can impart desired physical or biological properties.

Pharmaceutical Research and Drug Design Although specific details on the applications of this compound in drug design were not found, the structural motifs of chromenes are widely recognized in medicinal chemistry for their bioactivity. The research on related chromene derivatives, such as the synthesis of novel 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives and their cytotoxic activity, provides insights into the potential of chromene cores in the development of new therapeutics (Reddy et al., 2014). These studies contribute to the broader understanding of how fluorinated chromene derivatives might be tailored for specific pharmaceutical applications.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O3/c12-10(13)9-7(11(14)15)5-6-3-1-2-4-8(6)16-9/h1-5,9-10H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIPOZSDPMAAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(O2)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2630531.png)

![3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2630533.png)

![2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2630534.png)

![3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2630537.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2630545.png)